molecular formula C12H19NO5 B1404958 (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1290625-54-5

(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B1404958
CAS No.: 1290625-54-5
M. Wt: 257.28 g/mol
InChI Key: SDTKFYMBKIVOOR-KDXUFGMBSA-N
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Description

(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic amino acid derivative featuring a rigid norbornane-like scaffold. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a hydroxyl group at the C5 position. The compound has a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol . It is commonly used as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptide mimetics. Its stereochemistry and functional groups (Boc, hydroxyl, and carboxylic acid) make it versatile for further derivatization .

Properties

IUPAC Name

(1S,3S,4S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKFYMBKIVOOR-KDXUFGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Acidic conditions, such as treatment with TFA (Trifluoroacetic acid), are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Functional Relevance Reference
(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Target) C₁₂H₁₉NO₅ 257.28 Boc-protected N, C5 hydroxyl group Enzyme substrate for proline hydroxylases (PHs)
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₇H₁₁NO₂ 141.17 No Boc or hydroxyl groups Not hydroxylated by PHs due to lack of OH group
(3S)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₂H₁₉NO₄ 241.28 Boc-protected N, lacks C5 hydroxyl Intermediate in peptide synthesis (61% yield)
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate C₁₅H₂₃NO₅ 297.35 Ethyl ester at C3 instead of carboxylic acid Prodrug form for enhanced bioavailability
(1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid C₁₁H₁₇NO₄ 227.26 Smaller bicyclo[2.1.1]hexane scaffold Reduced ring strain, altered binding affinity

Key Observations :

  • Boc Protection : Boc groups enhance solubility and stability during synthesis but require deprotection for biological activity .

Biological Activity

(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
CAS Number851389-23-6
Purity≥ 97%

The structure includes a bicyclic framework with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity.
  • Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

Antinociceptive Effects

Studies have demonstrated that this compound possesses antinociceptive properties. In animal models, it has been effective in reducing pain responses without significant side effects commonly associated with traditional analgesics.

Neuroprotective Properties

The compound has shown promise in neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. Its efficacy against resistant strains is currently under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Pain Management Study :
    • Objective : To evaluate the antinociceptive effects in rodent models.
    • Findings : The compound significantly reduced pain responses compared to control groups, indicating its potential as a novel analgesic agent.
  • Neuroprotection Research :
    • Objective : To assess the neuroprotective effects on cultured neuronal cells.
    • Results : The compound decreased markers of oxidative stress and inflammation, suggesting a protective role against neurodegeneration.
  • Antimicrobial Evaluation :
    • Objective : To determine the antimicrobial efficacy against various pathogens.
    • : The compound exhibited moderate activity against selected bacterial strains, warranting further exploration for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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